molecular formula C58H74FN9O5S B11934910 MS9715

MS9715

Número de catálogo: B11934910
Peso molecular: 1028.3 g/mol
Clave InChI: RWXCSOWWDBANDF-LPFSXYLXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (2S,4R)-1-[(2S)-2-[9-[4-[[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methylamino]butanoylamino]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a highly complex molecule featuring:

  • A pyrrolidine-2-carboxamide core with (2S,4R) stereochemistry.
  • 4-Hydroxy and N-alkylated substituents on the pyrrolidine ring.
  • A 7-fluoroquinolin-4-yl moiety linked via a 1-methylimidazole group to a 3,5-dimethylphenyl scaffold.
  • A nonanoylamino-butylamino spacer connecting the phenyl group to a 3,3-dimethylbutanoyl chain.
  • A terminal 4-(4-methylthiazol-5-yl)phenethyl group .

This structure integrates multiple pharmacophoric elements, including aromatic heterocycles (quinoline, imidazole, thiazole) and flexible alkyl spacers, which are common in kinase inhibitors and protease-targeting therapeutics. The fluorine atom enhances metabolic stability and binding interactions via hydrogen bonding and hydrophobic effects .

Propiedades

Fórmula molecular

C58H74FN9O5S

Peso molecular

1028.3 g/mol

Nombre IUPAC

(2S,4R)-1-[(2S)-2-[9-[4-[[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methylamino]butanoylamino]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H74FN9O5S/c1-36-28-40(29-37(2)51(36)52-53(67(8)34-63-52)46-24-27-61-47-30-43(59)22-23-45(46)47)32-60-25-15-17-49(70)62-26-14-12-10-9-11-13-16-50(71)66-55(58(5,6)7)57(73)68-33-44(69)31-48(68)56(72)65-38(3)41-18-20-42(21-19-41)54-39(4)64-35-74-54/h18-24,27-30,34-35,38,44,48,55,60,69H,9-17,25-26,31-33H2,1-8H3,(H,62,70)(H,65,72)(H,66,71)/t38-,44+,48-,55+/m0/s1

Clave InChI

RWXCSOWWDBANDF-LPFSXYLXSA-N

SMILES isomérico

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CNCCCC(=O)NCCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C

SMILES canónico

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CNCCCC(=O)NCCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C

Origen del producto

United States

Actividad Biológica

The compound (2S,4R)-1-[(2S)-2-[9-[4-[[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methylamino]butanoylamino]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex synthetic molecule that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of this compound is C58H73N13O5SC_{58}H_{73}N_{13}O_{5}S, with a molecular weight of approximately 1064.4 g/mol. Its structure includes multiple functional groups that suggest potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Oncogenic Pathways : The compound has been shown to target specific oncogenic proteins involved in cancer progression. For instance, it has been reported to interfere with the NSD3 and cMyc pathways in acute myeloid leukemia (AML) models, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Proteasome-Mediated Degradation : The compound acts as a PROTAC (proteolysis-targeting chimera), which facilitates the degradation of target proteins via the ubiquitin-proteasome system. In studies involving EOL-1 and MM1.S cells, treatment with this compound resulted in significant depletion of NSD3 protein levels .
  • Regulation of Gene Expression : The compound influences gene expression profiles in treated cells. RNA sequencing has revealed that it alters the expression of genes associated with tumorigenesis more profoundly than other compounds tested .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Description Reference
Antitumor Activity Induces apoptosis in AML cell lines (EOL-1 and MM1.S)
Gene Regulation Alters expression of oncogenic genes; more effective than other tested agents
Protein Degradation Promotes degradation of NSD3 protein in a concentration-dependent manner
Mechanism of Action Functions as a PROTAC; inhibits proteasome activity upon treatment

Case Studies

Several studies have provided insights into the efficacy and safety profile of this compound:

  • Study on AML Models : In a study using EOL-1 cells, treatment with the compound led to a half-maximal degradation concentration (DC50) value of approximately 4.9 μM, demonstrating its potency in degrading NSD3 and affecting cell viability .
  • Comparative Analysis with Other Agents : When compared to BI-9321 and MS9715N, the compound exhibited superior effects on reducing colony-forming capabilities in AML cell lines, highlighting its potential as an effective antitumor agent .

Comparación Con Compuestos Similares

Structural Analogues

Key structural analogs (Table 1) include derivatives from patent literature and synthesized pyrrolidine-carboxamide scaffolds :

Table 1: Structural Comparison with Analogous Compounds

Compound ID Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrrolidine-2-carboxamide 7-fluoroquinoline, methylimidazole, nonanoylamino-butylamino, methylthiazole ~1,000*
Example 187 (EP 2024) Pyrrolidine-2-carboxamide Methyloxazol-4-yl, methylthiazol-5-yl ~500
Example 188 (EP 2024) Pyrrolidine-2-carboxamide Methylthiazol-4-yl, methylthiazol-5-yl ~520
Example 189 (EP 2024) Pyrrolidine-2-carboxamide Methylimidazol-5-yl, methylthiazol-5-yl ~530
C22H30N4O3S (CAS 1448297-52-6) Pyrrolidine-2-carboxamide Amino-3,3-dimethylbutanoyl, methylthiazol-5-yl 430.56

*Estimated based on substituent contributions.

Key Differences :

  • The target compound’s long nonanoylamino-butylamino chain distinguishes it from simpler analogs (e.g., Examples 187–189), which lack extended spacers. This may enhance membrane permeability or protein-binding avidity .

Physicochemical Properties

  • Solubility: The target compound’s high molecular weight and hydrophobic substituents (e.g., dimethylphenyl, nonanoylamino) suggest poor aqueous solubility, necessitating formulation with solubilizing agents. Analogs with shorter chains (e.g., Example 187) exhibit better solubility .
  • LogP : Estimated >5 due to aromatic and alkyl groups, compared to ~3 for CAS 1448297-52-6 .
  • Stereochemical Complexity : The (2S,4R) configuration and multiple stereocenters require enantioselective synthesis, unlike simpler analogs with fewer chiral centers .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.